N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide
Overview
Description
N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide is a synthetic organic compound known for its diverse biological activities. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are widely studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4,5-trimethoxyacetophenone and benzaldehyde derivatives in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually refluxed in ethanol or methanol to yield the desired chalcone .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydrazine hydrate in ethanol.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Hydrazone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Medicine: Potential therapeutic agent for the treatment of cancer, inflammation, and microbial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The biological activity of N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing the compound to covalently bind to cysteine residues in proteins. This interaction can inhibit the activity of enzymes involved in cell proliferation and survival, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Exhibits antinociceptive, anti-inflammatory, and hypoglycemic effects.
(E)-5-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one: Known for its cytotoxic activity against cancer cell lines.
Uniqueness
N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide stands out due to its unique hydrazinyl group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature contributes to its broad spectrum of biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-25-15-10-12(11-16(26-2)17(15)27-3)9-14(19(24)22-20)21-18(23)13-7-5-4-6-8-13/h4-11H,20H2,1-3H3,(H,21,23)(H,22,24)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRDXROOEUYXOZ-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C(=O)NN)/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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